Cas no 106465-78-5 (6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole)

6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole structure
106465-78-5 structure
Product Name:6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Numero CAS:106465-78-5
MF:C11H9FN2S
MW:220.265964269638
CID:1177768
PubChem ID:13639897
Update Time:2025-04-20

6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
    • 6-(4-Fluorophenyl)-2,3-dihydroimidazo[2,1-b]-thiazole
    • ACMC-20ma5y
    • 6-(4-fluorophenyl)imidazo&lt
    • 1,2-b&gt
    • thiazoline
    • CTK0G3322
    • SureCN9742712
    • AGN-PC-00NHX6
    • Imidazo[2,1-b]thiazole, 6-(4-fluorophenyl)-2,3-dihydro-
    • AKOS005144821
    • 6-(4-fluorophenyl)-2,3-dihydroimidazo&lt
    • 2,1-b&gt
    • thiazole
    • 6-(4-Fluorophenyl)-2,3-dihydroimidazo[2,1-b]-thiazole; ACMC-20ma5y; 6-(4-fluorophenyl)imidazo< 1,2-b> thiazoline; CTK0G3322; SureCN9742712; AGN-PC-00NHX6; Imidazo[2,1-b]thiazole, 6-(4-fluorophenyl)-2,3-dihydro-; AKOS005144821; 6-(4-fluorophenyl)-2,3-dihydroimidazo< 2,1-b> thiazole;
    • DTXSID10545659
    • 106465-78-5
    • SCHEMBL9742712
    • 6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole
    • FBMVQCBQOXDWSI-UHFFFAOYSA-N
    • Inchi: 1S/C11H9FN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,7H,5-6H2
    • Chiave InChI: FBMVQCBQOXDWSI-UHFFFAOYSA-N
    • Sorrisi: S1C2=NC(C3C=CC(=CC=3)F)=CN2CC1

Proprietà calcolate

  • Massa esatta: 220.04704763g/mol
  • Massa monoisotopica: 220.04704763g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 1
  • Complessità: 231
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.3
  • Superficie polare topologica: 43.1Ų
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD